REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[C:1](#[N:2])[CH:3]1[CH2:4][O:5][c:6]2[c:7]([cH:9][cH:10][cH:11][cH:12]2)[O:8]1.[CH3:19][C:20]([CH3:21])=[O:22].[K+:17].[K+:18]>>[C:1](#[N:2])[C:3]1([C:20]([CH3:19])([CH3:21])[OH:22])[CH2:4][O:5][c:6]2[c:7]([cH:9][cH:10][cH:11][cH:12]2)[O:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC1COc2ccccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(C)(O)C1(C#N)COc2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |